![molecular formula C12H21N3O12S3 B12571130 1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- CAS No. 595544-79-9](/img/structure/B12571130.png)
1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-: is a complex organic compound that features a triazine ring substituted with three propanesulfonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- typically involves the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate nucleophile.
Substitution with Propanesulfonic Acid Groups: The triazine core is then reacted with 3-mercaptopropanesulfonic acid under basic conditions to introduce the propanesulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.
Continuous Flow Processes: Implementing continuous flow chemistry techniques to enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its unique structure.
Pathways Involved: It may influence biochemical pathways related to sulfonation and triazine metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triol: A simpler triazine derivative without the propanesulfonic acid groups.
2,4,6-Tris(2-hydroxyethylamino)-1,3,5-triazine: Another triazine compound with different substituents.
Uniqueness
1-Propanesulfonic acid, 3,3’,3’'-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- is unique due to the presence of three propanesulfonic acid groups, which impart distinct chemical and physical properties, making it suitable for specific applications that other triazine derivatives may not be able to fulfill.
Propiedades
Número CAS |
595544-79-9 |
|---|---|
Fórmula molecular |
C12H21N3O12S3 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
3-[[4,6-bis(3-sulfopropoxy)-1,3,5-triazin-2-yl]oxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H21N3O12S3/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24) |
Clave InChI |
OHOQHYRHZGKXBE-UHFFFAOYSA-N |
SMILES canónico |
C(COC1=NC(=NC(=N1)OCCCS(=O)(=O)O)OCCCS(=O)(=O)O)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


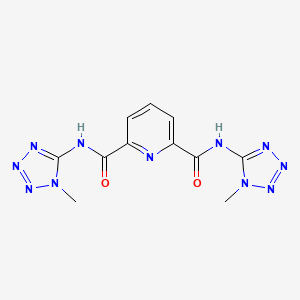
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
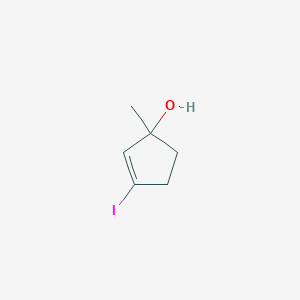
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)

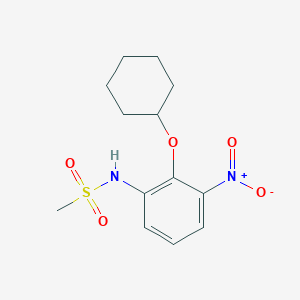
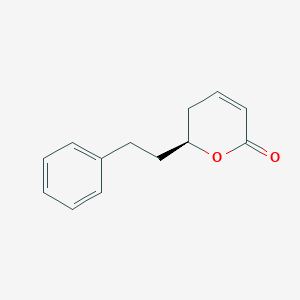
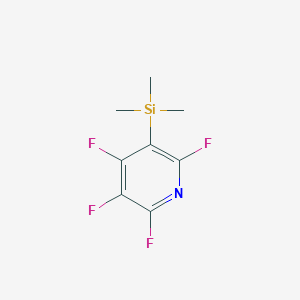

![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
